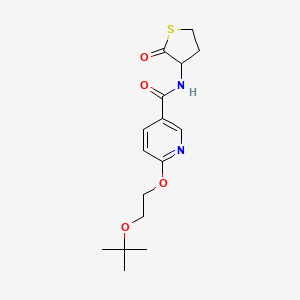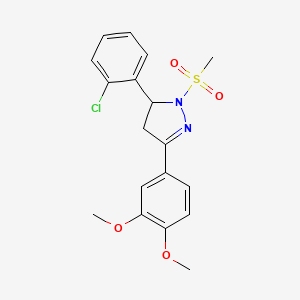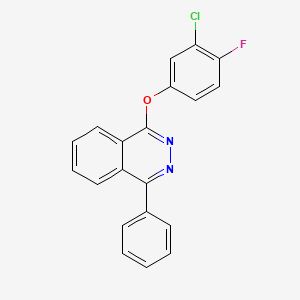
4-ethoxy-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Inhibition
The compound's potential in probing molecular interactions within human enzymes has been demonstrated, particularly in the context of human carbonic anhydrases (hCAs). It was found to exhibit remarkable inhibition for specific isoforms of hCAs, highlighting its potential as a selective inhibitor for therapeutic applications. The study involved crystallographic and docking studies to reveal the main interactions of these inhibitors within the CA catalytic site, emphasizing the importance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).
Nonlinear Optical Properties
Research into the compound's derivatives, specifically focusing on their nonlinear optical properties, has shown potential for optical limiting applications. This includes the study of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds, which were synthesized and characterized for their nonlinear optical absorption. Some of these compounds were identified as promising candidates for optical limiting applications, based on their performance at 532 nm using ns laser pulses (Ruanwas et al., 2010).
Antitumor and Anticancer Applications
Several studies have synthesized novel derivatives of this compound to evaluate their antitumor and anticancer activities. These studies have led to the identification of compounds with potent in vitro antitumor activity, with some showing greater efficacy and potency than known drugs like Doxorubicin. The findings suggest a potential use of these derivatives as new classes of antitumor agents, offering insights into their synthesis, characterization, and the biological evaluation of their anticancer activities (Alqasoumi et al., 2010).
Antimicrobial Activity
Research into quinoline derivatives clubbed with sulfonamide moiety has shown significant antimicrobial potential. The synthesis of these compounds aimed to enhance antimicrobial efficacy, with several new compounds displaying high activity against Gram-positive bacteria. This exploration into quinoline-sulfonamide combinations highlights the compound's role in developing new antimicrobial agents with potentially broad-spectrum activity (2019).
Synthesis and Transformation Studies
The compound and its derivatives have been subjects of synthesis and transformation studies, leading to the creation of partly hydrogenated quinolines with potential applications in various fields, including materials science. These studies have provided valuable insights into the chemical behavior, synthesis pathways, and potential applications of these derivatives (Zubkov et al., 2010).
Propriétés
IUPAC Name |
4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-28-18-8-10-19(11-9-18)30(26,27)23-17-7-12-20-16(15-17)5-3-13-24(20)22(25)21-6-4-14-29-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFCXMNXGHCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)
![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)

![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)




![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)
![5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2968909.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)

